molecular formula C14H15ClN4 B071514 5-Amino-1-(Tert-Butyl)-3-(4-Chlorophenyl)-1H-Pyrazole-4-Carbonitrile CAS No. 180903-14-4

5-Amino-1-(Tert-Butyl)-3-(4-Chlorophenyl)-1H-Pyrazole-4-Carbonitrile

Cat. No.: B071514
CAS No.: 180903-14-4
M. Wt: 274.75 g/mol
InChI Key: HKCFCHLGYDCCSP-UHFFFAOYSA-N
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Description

5-Amino-1-(Tert-Butyl)-3-(4-Chlorophenyl)-1H-Pyrazole-4-Carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a tert-butyl group, a chlorophenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(Tert-Butyl)-3-(4-Chlorophenyl)-1H-Pyrazole-4-Carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with tert-butyl hydrazine to form an intermediate hydrazone, which then undergoes cyclization with malononitrile in the presence of a base to yield the desired pyrazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(Tert-Butyl)-3-(4-Chlorophenyl)-1H-Pyrazole-4-Carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the pyrazole compound.

    Reduction: Amine derivatives of the pyrazole compound.

    Substitution: Substituted pyrazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

5-Amino-1-(Tert-Butyl)-3-(4-Chlorophenyl)-1H-Pyrazole-4-Carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Amino-1-(Tert-Butyl)-3-(4-Chlorophenyl)-1H-Pyrazole-4-Carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structural features allow it to engage in specific interactions with target molecules, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-(Tert-Butyl)-3-Phenyl-1H-Pyrazole-4-Carbonitrile: Lacks the chlorine substituent on the phenyl ring.

    5-Amino-1-(Tert-Butyl)-3-(4-Methylphenyl)-1H-Pyrazole-4-Carbonitrile: Contains a methyl group instead of a chlorine atom on the phenyl ring.

Uniqueness

5-Amino-1-(Tert-Butyl)-3-(4-Chlorophenyl)-1H-Pyrazole-4-Carbonitrile is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its potential as a bioactive compound or a material with specific properties.

Properties

IUPAC Name

5-amino-1-tert-butyl-3-(4-chlorophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4/c1-14(2,3)19-13(17)11(8-16)12(18-19)9-4-6-10(15)7-5-9/h4-7H,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCFCHLGYDCCSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C(C(=N1)C2=CC=C(C=C2)Cl)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372650
Record name 5-Amino-1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180903-14-4
Record name 5-Amino-1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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